L-Galactose, 2,6-dideoxy-2-fluoro-
Overview
Description
2-Fluorofucose is a synthetic analog of the naturally occurring sugar fucose. It is known for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids.
Scientific Research Applications
2-Fluorofucose has a wide range of applications in scientific research:
Mechanism of Action
2-Fluorofucose exerts its effects by inhibiting the fucosylation process. It blocks the addition of fucose to glycoproteins and glycolipids by depleting the fucosylation substrate, GDP-fucose, and directly inhibiting fucosyltransferases . This inhibition prevents the tethering of sialyl-Lewis x tetrasaccharide and structural variants on leukocytes and red blood cells to P- and E-selectins on activated endothelial cell surfaces . The compound also affects the Nrf2/keap1 and NF-κB signaling pathways, enhancing antioxidant capacity and reducing inflammation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of protein fucosylation . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .
Cellular Effects
2-Deoxy-2-fluoro-L-fucose plays a crucial role in cellular recognition and adhesion mechanisms, which are critical in both normal physiological processes and pathological conditions like cancer metastasis and bacterial infections . It suppresses fucosylation in cells and decreases phosphorylation of certain proteins .
Molecular Mechanism
2-Deoxy-2-fluoro-L-fucose can be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases . It can also be converted to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor of α1,3-fucosyltransferase .
Temporal Effects in Laboratory Settings
The incorporation of fluorine into 2-Deoxy-2-fluoro-L-fucose increases the chemical stability and alters the metabolic processing of the sugar . This makes it a valuable tool for tracing and studying the pathways of fucose utilization in biological systems over time .
Metabolic Pathways
2-Deoxy-2-fluoro-L-fucose is involved in the metabolic pathway of fucosylation . It interacts with fucosyltransferases, enzymes that catalyze the transfer of fucose to other molecules .
Transport and Distribution
2-Deoxy-2-fluoro-L-fucose exhibits improved cell permeability . This suggests that it can be transported and distributed within cells and tissues effectively. Specific transporters or binding proteins it interacts with are not mentioned in the current literature.
Preparation Methods
The synthesis of 2-fluorofucose typically involves multiple steps starting from readily available sugars. One common method uses L-rhamnose as a starting material. The process includes methoxylation, protection of hydroxy groups, stereochemical inversion at the C4 position, and a sequence of acetylation, bromination, and elimination reactions to obtain the glycal intermediate. This intermediate is then used in the established synthesis of 2-fluorofucose . The overall yield of this process is approximately 32% .
Chemical Reactions Analysis
2-Fluorofucose undergoes various chemical reactions, primarily involving its role as an inhibitor of fucosylation. It blocks the fucosylation and tethering of sialyl-Lewis x tetrasaccharide and structural variants on leukocytes and red blood cells to P- and E-selectins on activated endothelial cell surfaces . This inhibition is crucial in preventing vaso-occlusion in conditions such as sickle cell disease . The compound also induces feedback inhibition of the de novo biosynthesis of fucose by allosteric inactivation of GDP-mannose 4,6-dehydratase .
Comparison with Similar Compounds
2-Fluorofucose is often compared with other fucose analogs such as 5-alkynylfucose. While both compounds inhibit fucosylation, 5-alkynylfucose has been found to be more potent at reducing core fucosylation but is associated with higher incorporation of the analog into glycosylation patterns . Another similar compound is protected 2-fluorofucose 1-phosphate, which inhibits cellular fucosylation with higher potency than 2-fluorofucose . These comparisons highlight the unique properties of 2-fluorofucose in terms of its efficacy and incorporation into biological systems.
properties
IUPAC Name |
2-fluoro-3,4,5-trihydroxyhexanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFKIKSQNCWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.